![molecular formula C8H10BrNO B599839 4-Bromo-2-[(methylamino)methyl]phenol CAS No. 157729-23-2](/img/structure/B599839.png)
4-Bromo-2-[(methylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-[(methylamino)methyl]phenol is a chemical compound with the CAS Number: 157729-23-2 . It has a molecular weight of 216.08 and its IUPAC name is 4-bromo-2-[(methylamino)methyl]phenol . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol involves two stages . In the first stage, 4-bromosalicylaldehyde and methylamine are combined and heated under reflux in a Dean-Stark apparatus for 3 hours . In the second stage, sodium tetrahydroborate is added at 20 degrees Celsius and the mixture is heated for 4 hours .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-[(methylamino)methyl]phenol is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-[(methylamino)methyl]phenol is a solid substance . It is stored at temperatures between 2-8 degrees Celsius under an inert atmosphere .科学研究应用
Synthesis and Characterization of Metal Complexes : This compound is often used in the synthesis of metal complexes, particularly with copper and manganese. These complexes are studied for their spectral, electrochemical, and magnetic properties. For instance, Amudha, Thirumavalavan, and Kandaswamy (1999) synthesized dicopper(II) complexes derived from ligands including a variant of 4-Bromo-2-[(methylamino)methyl]phenol, exploring their spectral and magnetic behaviors (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Catalase-like Activity : Higuchi et al. (1994) created manganese(II) complexes using a similar compound and found these complexes demonstrate catalase-like activity, which could have implications in biochemical applications (Higuchi et al., 1994).
Antibacterial Activities : R. Hui, P. Zhou, and Z. You (2009) studied azido-bridged copper(II) complexes with Schiff bases derived from a related compound and tested their antibacterial activities (Hui, Zhou, & You, 2009).
Structural Studies of Complexes : S. Liu and Y. P. Ma (2012) synthesized and characterized new oxovanadium complexes with ligands based on 4-Bromo-2-[(methylamino)methyl]phenol, highlighting the structural diversity achievable with this compound (Liu & Ma, 2012).
Catecholase Activity and Solvent-Induced Nuclearity Conversion : A Schiff-base ligand related to 4-Bromo-2-[(methylamino)methyl]phenol has been used to create CuII-based catecholase models. Dasgupta et al. (2017) studied their catalytic activity and investigated the solvent-dependent nuclearity change (Dasgupta et al., 2017).
Synthesis and Thermal Analyses of Metal Complexes : Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes with a related compound, exploring their thermal properties and structural analyses (Takjoo et al., 2013).
Investigations in Molecular Structure and Theoretical Studies : The molecular structures of compounds and complexes derived from similar compounds have been extensively studied, including theoretical approaches and X-ray diffraction analyses, to understand their geometrical and electronic properties, as shown in studies by Khalaji et al. (2017) and Sheikhshoaie et al. (2015) (Khalaji et al., 2017), (Sheikhshoaie et al., 2015).
Antimicrobial Properties : Xiong (2013) investigated the antibacterial activity of nickel(II) complexes with Schiff bases derived from a related compound, indicating potential applications in antimicrobial treatments (Xiong, 2013).
安全和危害
The safety information for 4-Bromo-2-[(methylamino)methyl]phenol indicates that it is classified under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers The relevant papers for 4-Bromo-2-[(methylamino)methyl]phenol can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
属性
IUPAC Name |
4-bromo-2-(methylaminomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDWUMXQCOGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(methylamino)methyl]phenol | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

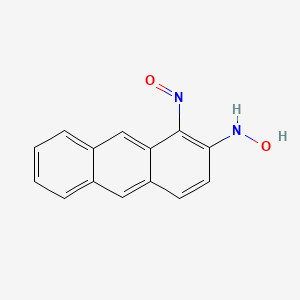
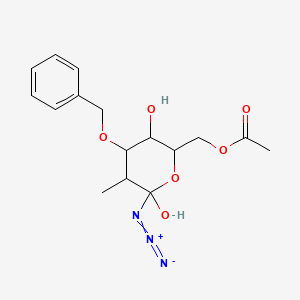
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)
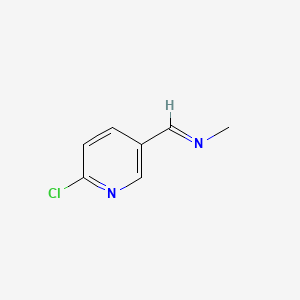
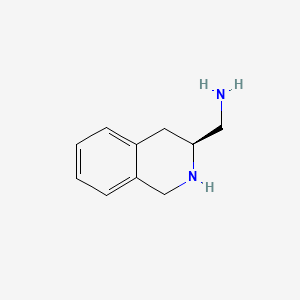
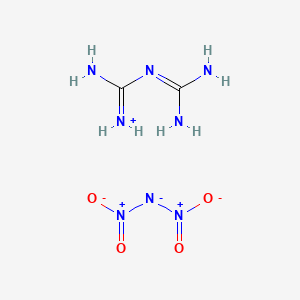
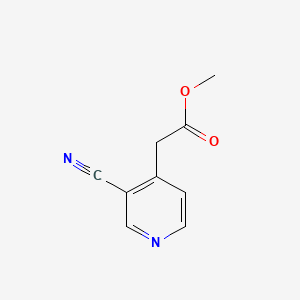
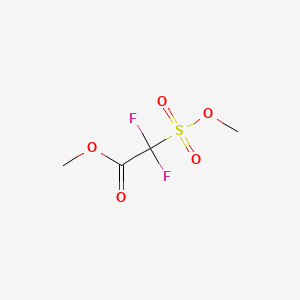

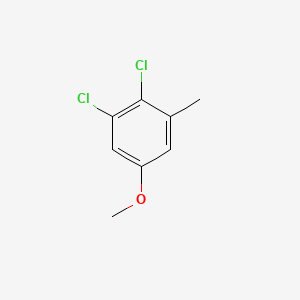

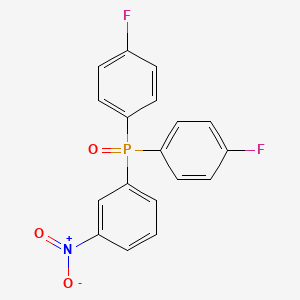
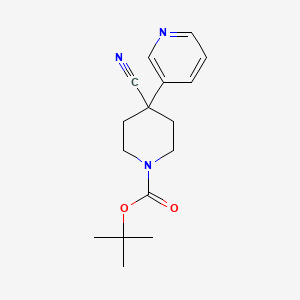
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)